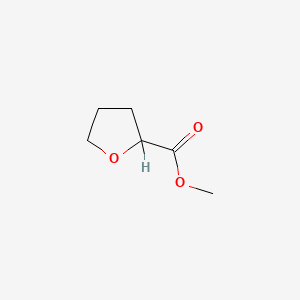

Methyl Tetrahydrofuran-2-carboxylate

Description

The exact mass of the compound Methyl tetrahydro-2-furancarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHZGHPQQTXOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958551 | |

| Record name | Methyl oxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37443-42-8 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37443-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetrahydro-2-furancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl oxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetrahydro-2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77258003UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Tetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tetrahydrofuran-2-carboxylate, also known by its synonym Methyl 2-tetrahydrofuroate, is a cyclic ester with the chemical formula C₆H₁₀O₃. This colorless to brown clear liquid serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Its unique structure, combining a tetrahydrofuran ring with a methyl ester functional group, imparts specific reactivity and solubility characteristics that make it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, to support its use in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| CAS Number | 37443-42-8 | [3] |

| Appearance | Colorless to brown clear liquid | [1][2][3] |

| Density | 1.11 g/mL | [1][2] |

| Boiling Point | 180 °C at 680 mmHg | [1][2] |

| Refractive Index (n20D) | 1.44 | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Solubility | Soluble in various organic solvents | [2] |

| Vapor Pressure | 1.9 hPa at 25°C | [4] |

| Flash Point | 64°C | [4] |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group and the tetrahydrofuran ring. The chemical shifts and multiplicities will be influenced by the electron-withdrawing ester group and the ring puckering.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the tetrahydrofuran ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching vibrations for the ether linkage in the tetrahydrofuran ring and the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the tetrahydrofuran ring.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended as a starting point for laboratory work and may require optimization based on specific experimental conditions.

Synthesis

Two common methods for the synthesis of this compound are the Fischer esterification of tetrahydrofuran-2-carboxylic acid and the hydrogenation of methyl 2-furoate.

1. Fischer Esterification of Tetrahydrofuran-2-carboxylic Acid

This method involves the acid-catalyzed reaction of tetrahydrofuran-2-carboxylic acid with methanol.[5]

-

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

-

2. Hydrogenation of Methyl 2-furoate

This method involves the catalytic hydrogenation of the furan ring of methyl 2-furoate.

-

Materials:

-

Methyl 2-furoate

-

Methanol

-

Palladium on charcoal (5% Pd/C) catalyst

-

Hydrogen gas

-

-

Procedure:

-

Dissolve methyl 2-furoate in methanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 5% palladium on charcoal.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atmospheres).

-

Stir the mixture at room temperature for an extended period (e.g., 45 hours), monitoring the uptake of hydrogen.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Remove the methanol from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation.

-

Purification

The primary method for purifying this compound is vacuum distillation . This technique is suitable for separating the product from non-volatile impurities and starting materials with different boiling points. The boiling point of this compound is 180 °C at 680 mmHg.[1][2]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions (suggested):

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions (suggested):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 30-200).

-

Visualizations

Logical Relationship of Properties and Applications

The following diagram illustrates how the chemical properties of this compound lead to its various applications.

General Experimental Workflow: Synthesis and Purification

The diagram below outlines a general workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable chemical intermediate with a range of applications stemming from its unique structural features. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. Further research to obtain and publish high-resolution experimental spectral data would be a valuable contribution to the scientific community.

References

A Comprehensive Technical Guide to Methyl Tetrahydrofuran-2-carboxylate

CAS Number: 37443-42-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl Tetrahydrofuran-2-carboxylate (also known as Methyl 2-tetrahydrofuroate), a versatile chemical intermediate with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. This document outlines its chemical and physical properties, synthesis methodologies, safety information, and its role as a building block in organic synthesis.

Chemical and Physical Properties

This compound is a cyclic ester characterized by a tetrahydrofuran ring substituted with a methyl ester group at the 2-position.[1] It is a colorless to brown, clear liquid with a pleasant, fruity aroma.[1][2] Its solubility in various organic solvents makes it a useful intermediate in a range of chemical reactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37443-42-8 | [3][4] |

| Molecular Formula | C6H10O3 | [2][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Appearance | Colorless to brown clear liquid | [2][5] |

| Boiling Point | 180°C / 680 mmHg | [2][3] |

| Melting Point | -66°C (lit.) | [3] |

| Density | 1.11 g/mL | [2] |

| Flash Point | 64°C (lit.) | [3] |

| Refractive Index | n20/D 1.44 | [2] |

| Purity | Typically >98.0% (GC) | [5] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the esterification of tetrahydro-2-furoic acid and the hydrogenation of methyl furoate.

Esterification of Tetrahydro-2-furoic Acid

This is a common and straightforward method involving the reaction of tetrahydro-2-furoic acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydro-2-furoic acid (1 equivalent) and an excess of methanol (10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.[6]

Logical Workflow for Esterification Synthesis

Caption: Workflow for Esterification Synthesis.

Hydrogenation of Methyl Furoate

This method involves the catalytic hydrogenation of methyl furoate.

Experimental Protocol: [6]

-

Reaction Setup: Dissolve methyl furoate (50.4 g) in methanol (180 ml) in a hydrogenation-safe reaction vessel.

-

Catalyst Addition: Add 1 g of 5% palladium-on-charcoal catalyst to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation at a pressure of 1 to 3 atmospheres.

-

Reaction Monitoring: The reaction is monitored by the consumption of hydrogen. After approximately 45 hours, about 0.79 moles of hydrogen will be consumed.

-

Work-up: Filter the reaction mixture through Celite to remove the palladium catalyst, washing the flask and filter with an additional 50 ml of methanol.

-

Purification: Evaporate the filtrate under reduced pressure at a bath temperature of 40-45°C. The resulting yellow oil is then distilled, collecting the fraction boiling at 32-35°C to yield methyl tetrahydrofuroate (46.7 g).[6]

Experimental Workflow for Hydrogenation Synthesis

Caption: Workflow for Hydrogenation Synthesis.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety information is based on available data.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Reference:[4]

Precautionary Statements:

Users should consult the full Safety Data Sheet (SDS) before handling this compound.[3] Key precautionary statements include:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[4]

-

Response: P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician).[4]

-

Storage: P403+P233+P235 (Store in a well-ventilated place. Keep container tightly closed. Keep cool).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] The tetrahydrofuran motif is present in a variety of biologically active natural products and approved drugs.[7][8] While this compound itself is not typically the final active molecule, its ester functionality and cyclic ether structure provide reactive sites for further chemical modifications, making it a key intermediate for constructing more complex molecular architectures.[1][6]

Role in Drug Development Workflow

Caption: Role in Drug Development Workflow.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, the spectral characteristics can be inferred from related compounds like 2-methyltetrahydrofuran. The key features would include:

-

¹H NMR: Signals corresponding to the protons on the tetrahydrofuran ring and the methyl group of the ester.

-

¹³C NMR: Resonances for the carbons of the tetrahydrofuran ring, the ester carbonyl carbon, and the methyl carbon.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (typically around 1735 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns of the tetrahydrofuran ring and loss of the methoxy group.

Researchers requiring definitive spectroscopic data should perform their own analyses on a purified sample.

Conclusion

This compound is a valuable and accessible fine chemical with significant potential in synthetic chemistry. Its straightforward synthesis, combined with its useful chemical functionality, makes it an important intermediate for the creation of more complex and biologically active molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Synthesis of Methyl Tetrahydrofuran-2-carboxylate from Tetrahydro-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl Tetrahydrofuran-2-carboxylate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed is the Fischer esterification of tetrahydro-2-furoic acid with methanol, a robust and scalable method. This document outlines the reaction principles, a detailed experimental protocol, and expected outcomes, including quantitative data and characterization methods.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its structural features, including the cyclic ether and ester functionalities, make it a versatile synthon. The most common and economically viable method for its preparation is the acid-catalyzed esterification of tetrahydro-2-furoic acid with methanol.[1] This reaction, known as the Fischer esterification, is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[1][2]

Reaction Principle and Stoichiometry

The synthesis proceeds via the Fischer esterification, where tetrahydro-2-furoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] The reaction is a nucleophilic acyl substitution where the alcohol (methanol) acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The overall reaction is shown below:

Reaction: Tetrahydro-2-furoic Acid + Methanol ⇌ this compound + Water

To favor the formation of the ester, the equilibrium is shifted to the right. This is typically achieved by using a large excess of methanol, which also serves as the solvent for the reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| Tetrahydro-2-furoic acid | C₅H₈O₃ | 116.12 | 11.61 g (0.1 mol) |

| Methanol | CH₄O | 32.04 | 100 mL |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 2 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |

3.2. Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.3. Reaction Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.61 g (0.1 mol) of tetrahydro-2-furoic acid in 100 mL of methanol.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic extracts.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is purified by distillation under reduced pressure to yield this compound as a colorless liquid.[1]

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactant: Tetrahydro-2-furoic acid | ||

| Molecular Weight | 116.12 g/mol | |

| Amount Used | 11.61 g (0.1 mol) | |

| Product: this compound | ||

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Theoretical Yield | 13.01 g | |

| Typical Experimental Yield | 85-95% | |

| Boiling Point | 180 °C at 680 mmHg | [3] |

| Density | 1.11 g/cm³ | [3] |

| Purity (by GC) | ≥ 98% | [3] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Gas Chromatography (GC): To determine the purity of the final product. A purity of ≥ 98% is typically expected.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹ and C-O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm) and the protons of the tetrahydrofuran ring.

-

¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon around 170 ppm, the methoxy carbon around 52 ppm, and the carbons of the tetrahydrofuran ring.

-

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

-

Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Conclusion

The Fischer esterification of tetrahydro-2-furoic acid with methanol is an efficient and straightforward method for the synthesis of this compound. This guide provides a detailed protocol and the necessary data for researchers and professionals to successfully synthesize and characterize this important chemical intermediate. The high yield and purity achievable make this a valuable process for both laboratory and industrial-scale production.

References

physical properties of Methyl Tetrahydrofuran-2-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 2-Tetrahydrofurancarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-Tetrahydrofurancarboxylate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

Methyl 2-Tetrahydrofurancarboxylate is a colorless to brown, clear, and volatile liquid.[1] It is recognized for its utility as a pharmaceutical intermediate and solvent.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of Methyl 2-Tetrahydrofurancarboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C6H10O3 | [1] |

| Molar Mass | 130.14 g/mol | [1] |

| Density | 1.11 g/cm³ | [1] |

| Boiling Point | 180 °C at 680 mmHg177-183 °C at 8.9 kPa | [1] |

| Flash Point | 64 °C (lit.) | [1] |

| Vapor Pressure | 1.9 hPa at 25 °C | [1] |

| Refractive Index | 1.4360 to 1.4400 | [1] |

| Solubility | Soluble in water, chloroform, and ethanol | [1] |

| Appearance | Colorless to Brown Clear Liquid | [1] |

| Storage Condition | Sealed in a dry place at room temperature | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid compound like Methyl 2-Tetrahydrofurancarboxylate.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4]

Methodology: Capillary Tube Method [2][3]

-

Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) containing a high-boiling point liquid such as paraffin oil.[2]

-

Heating: The heating bath is gently and uniformly heated.

-

Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the bath is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Determination of Density

Density is the mass of a substance per unit volume.[5][6]

Methodology: Volumetric and Gravimetric Measurement [5][6][7][8]

-

Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is accurately measured using an analytical balance.[5]

-

Volume of Liquid: A known volume of Methyl 2-Tetrahydrofurancarboxylate is added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[5]

-

Mass of Liquid and Container: The mass of the measuring cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated using the formula:

-

ρ = m / V

-

where ρ is the density, m is the mass, and V is the volume.[5]

-

-

Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.[6]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of Methyl 2-Tetrahydrofurancarboxylate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (typically 20°C or 25°C) using a water bath, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[9][10][11][12]

Methodology: Qualitative Solubility Test [9][10]

-

Sample Preparation: A small, measured amount of Methyl 2-Tetrahydrofurancarboxylate (e.g., 0.05 mL or 25 mg) is placed in a test tube.[9]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[9]

-

Mixing: The test tube is shaken vigorously after each addition of the solvent.[9]

-

Observation: The mixture is observed to see if the solute completely dissolves. If it dissolves, it is recorded as soluble in that solvent.

-

Systematic Testing: This process is repeated with a range of solvents of different polarities (e.g., water, ethanol, chloroform, diethyl ether) to determine the solubility profile of the compound.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of Methyl 2-Tetrahydrofurancarboxylate.

Caption: Workflow for Physical Property Determination.

References

- 1. chembk.com [chembk.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 12. youtube.com [youtube.com]

Methyl Tetrahydrofuran-2-carboxylate molecular structure and weight

An In-depth Technical Guide to Methyl Tetrahydrofuran-2-carboxylate

Introduction

This compound, also known by its synonyms Tetrahydrofuran-2-carboxylic acid methyl ester and 2-Tetrahydrofuroic acid methyl ester, is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a saturated furan ring and a methyl ester group, makes it an excellent building block in organic synthesis for the creation of more complex molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications, particularly for professionals in research and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecule consists of a five-membered tetrahydrofuran ring with a methyl carboxylate group attached at the 2-position.

Chemical Structure:

Physicochemical Data Summary

A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3][4][5] |

| CAS Number | 37443-42-8 | [1][2][4] |

| Appearance | Colorless to brown clear liquid | [1][2] |

| Density | 1.11 g/cm³ | [1][5] |

| Boiling Point | 180 °C @ 680 mmHg | [1][5] |

| Flash Point | 64 °C | [5] |

| Refractive Index | n20D 1.44 | [1] |

| Purity | ≥ 98% (GC) | [1][2] |

Experimental Protocols: Synthesis

This compound is commonly synthesized via the catalytic hydrogenation of Methyl 2-furoate. This process involves the reduction of the furan ring to a tetrahydrofuran ring.

Protocol: Catalytic Hydrogenation of Methyl 2-furoate

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Methyl 2-furoate

-

Palladium on carbon (Pd/C, 5 wt%)

-

Methanol (Anhydrous)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with Methyl 2-furoate (1.0 eq) and anhydrous methanol as the solvent.

-

Catalyst Addition: The 5% Pd/C catalyst (typically 1-5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any air. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 6-24 hours. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

-

Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Logical and Experimental Workflows

The synthesis of this compound from its furan precursor is a standard catalytic process. The logical workflow for this transformation is depicted below.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1]

-

Chiral Building Block: The tetrahydrofuran ring is a common motif in many natural products and biologically active molecules. As a chiral building block, enantiomerically pure forms of this compound can be used in the asymmetric synthesis of complex drug candidates.

-

Solvent and Green Chemistry: The related compound, 2-Methyltetrahydrofuran (2-MeTHF), is recognized as a green solvent alternative to tetrahydrofuran (THF) in various chemical processes, including those used in drug discovery.[6][7][8][9] This highlights the potential for developing more sustainable processes utilizing tetrahydrofuran derivatives.

-

Scaffold for Novel Compounds: The ester functional group can be readily transformed into a variety of other functional groups (amides, alcohols, etc.), allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a precursor allows chemists to efficiently create complex molecular architectures.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. molbase.com [molbase.com]

- 4. This compound | 37443-42-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review | MDPI [mdpi.com]

- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Methyl Tetrahydrofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl tetrahydrofuran-2-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data and analysis based on closely related analogs. It also includes comprehensive experimental protocols for acquiring such spectra, intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including 2-methyltetrahydrofuran and various carboxylate esters, as well as computational estimations.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. The data is estimated for a solution in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 4.2 - 4.4 | dd | ~8, ~6 |

| H5 (α to ether O) | 3.8 - 4.0 | m | - |

| H5' (α to ether O) | 3.6 - 3.8 | m | - |

| H3, H4 | 1.8 - 2.2 | m | - |

| -OCH₃ | ~3.7 | s | - |

Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. The data is estimated for a solution in deuterated chloroform (CDCl₃).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 170 - 175 |

| C2 (CH-O) | 75 - 80 |

| C5 (CH₂-O) | 65 - 70 |

| C3, C4 (CH₂) | 25 - 35 |

| -OCH₃ | 50 - 55 |

Note: These chemical shifts are predicted and should be confirmed by experimental data.

Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester) | 1150 - 1300 | Strong |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H Bend (Aliphatic) | 1350 - 1480 | Medium |

Note: The exact peak positions can be influenced by the molecular environment and sample phase.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for preparing a liquid sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

The acquisition of NMR spectra is performed using a high-field NMR spectrometer. The general steps are:

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

-

Parameter Setup and Acquisition: Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The experiment is then initiated to acquire the free induction decay (FID).

-

Data Processing: The acquired FID is processed using Fourier transformation to generate the NMR spectrum. This is followed by phasing, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

For a pure liquid sample like this compound, the "neat" or thin-film method is commonly employed:

-

Salt Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr). Ensure they are transparent to infrared radiation.

-

Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.

-

Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Mounting: Place the "sandwich" into the spectrometer's sample holder.

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer:

-

Background Spectrum: First, a background spectrum of the empty sample compartment (or with the clean, empty salt plates) is recorded. This is to subtract any contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).

-

Sample Spectrum: The sample holder with the prepared salt plate sandwich is then placed in the spectrometer's beam path.

-

Data Collection: The instrument scans the sample with infrared radiation, and the resulting interferogram is recorded.

-

Data Processing: The software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

Solubility of Methyl Tetrahydrofuran-2-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tetrahydrofuran-2-carboxylate is a versatile chemical intermediate recognized for its utility in the pharmaceutical and agrochemical industries.[1] Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in synthesis, formulation, and purification processes. This technical guide provides an in-depth overview of the current understanding of the solubility of this compound.

A comprehensive literature search for quantitative solubility data (e.g., g/100 mL, mole fraction) for this compound in common organic solvents did not yield specific numerical values. However, multiple sources qualitatively describe it as having "excellent solubility in various organic solvents".[1]

This guide, therefore, focuses on presenting the available qualitative information, providing data for a structurally similar compound as a surrogate, and detailing a standard experimental protocol for the precise determination of its solubility.

Qualitative Solubility Profile of this compound

This compound is generally considered to be highly soluble in a wide range of organic solvents. This characteristic is attributed to its molecular structure, which combines a polar ester group with a cyclic ether moiety, allowing for favorable interactions with various solvent classes. Its utility as a solvent in chemical reactions, particularly in the synthesis of polymers, further supports its high solubility in organic media.[1]

Solubility Profile of a Structural Analog: 2-Methyltetrahydrofuran (2-MeTHF)

In the absence of specific quantitative data for this compound, the solubility characteristics of its structural analog, 2-Methyltetrahydrofuran (2-MeTHF), can provide valuable insights. 2-MeTHF is a widely used green solvent, and its solubility has been more extensively studied.[2] It is reported to be highly soluble in common organic solvent classes.[3]

| Solvent Class | Solubility of 2-MeTHF | Reference |

| Alcohols | Highly Soluble | [3] |

| Ketones | Highly Soluble | [3] |

| Ethers | Highly Soluble | [3] |

| Aromatics | Highly Soluble | [3] |

| Water | Partially Soluble (14 wt% at 20°C) | [4][5] |

Note: This table presents data for the structural analog 2-Methyltetrahydrofuran and should be used as a qualitative reference for estimating the solubility behavior of this compound.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method is a widely accepted and robust technique.[6] This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance

-

Vials or flasks with secure closures

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial or flask. The excess solid ensures that saturation is reached.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles.

-

Sample Analysis: The collected clear supernatant is accurately weighed or diluted to a known volume. The concentration of this compound in the sample is then determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Data Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Experimental Workflow: Isothermal Saturation Method

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

While qualitative data suggests that this compound possesses excellent solubility in a variety of organic solvents, there is a notable absence of specific quantitative data in the reviewed literature. For researchers and professionals in drug development, where precise solubility information is paramount for process design and formulation, the experimental determination of this property is highly recommended. The provided isothermal saturation method offers a reliable and standard procedure for obtaining accurate solubility data for this compound in relevant organic solvents. The solubility profile of the structural analog, 2-Methyltetrahydrofuran, can serve as a useful preliminary guide.

References

An In-depth Technical Guide to Methyl Tetrahydrofuran-2-carboxylate: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl tetrahydrofuran-2-carboxylate, a versatile heterocyclic compound with growing importance in the chemical and pharmaceutical industries. This document details its commercial availability, outlines a likely synthetic protocol based on established chemical principles, and explores its current and potential applications, particularly in the realm of drug discovery and fine chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered at purities of 97% or greater, as determined by gas chromatography (GC). The compound is available in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.

Below is a summary of the typical product specifications from various commercial suppliers:

| Supplier Category | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI America) | ≥97%[1] | 5 g, 25 g, 100 g, Bulk | 37443-42-8[1] | C₆H₁₀O₃[2] | 130.14 g/mol [2] |

| Specialized Fine Chemical Providers (e.g., Chem-Impex) | ≥98% (GC)[3] | Grams to Kilograms | 37443-42-8[3] | C₆H₁₀O₃[3] | 130.14 g/mol [3] |

Physicochemical Properties

This compound is a colorless to brown clear liquid at room temperature.[2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to brown clear liquid | [2][3] |

| Boiling Point | 180 °C at 680 mmHg | [3] |

| Density | 1.11 g/mL | [3] |

| Refractive Index (n20D) | 1.44 | [3] |

| Storage Temperature | 2 - 8 °C | [3] |

| Purity | ≥97-98% (GC) | [1][3] |

Synthesis of this compound

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a standard and efficient method for its preparation is the Fischer esterification of tetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst.[4][5][6] This reaction is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols.

Fischer Esterification: A General Protocol

The following is a generalized experimental protocol for the Fischer esterification of tetrahydrofuran-2-carboxylic acid.

Reaction Scheme:

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol. The use of excess methanol helps to drive the equilibrium towards the product side.[4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final product.[5]

Workflow Diagram:

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the preparation of fine chemicals and active pharmaceutical ingredients (APIs).[3] Its utility stems from the presence of the tetrahydrofuran ring, a common motif in many biologically active molecules and natural products.[7]

Precursor to Key Pharmaceutical Intermediates

The corresponding carboxylic acid, (R)-tetrahydrofuran-2-carboxylic acid, is a crucial intermediate in the synthesis of several important drugs. For instance, it is a key component in the production of the β-lactam antibiotic Faropenem sodium and the influenza medication Baloxavir Marboxil.[8] The methyl ester can serve as a protected form of the carboxylic acid or be used in transformations where the ester functionality is advantageous.

Logical Relationship Diagram:

Incorporation into Bioactive Scaffolds

The tetrahydrofuran moiety is present in a wide range of natural products and pharmaceuticals, exhibiting diverse biological activities.[7][9] These include anticancer, antimicrobial, and antifungal properties.[9] The incorporation of the tetrahydrofuran-2-carboxylate unit can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Researchers can utilize this compound as a starting material to synthesize novel compounds with potential therapeutic applications.

Characterization Data

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the proton at the C2 position (a triplet of doublets), and the protons on the tetrahydrofuran ring (multiplets).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the tetrahydrofuran ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-O stretching bands for the ether and ester functionalities.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 130, along with fragmentation patterns characteristic of the loss of the methoxy group and cleavage of the tetrahydrofuran ring.

Conclusion

This compound is a commercially accessible and versatile building block with significant potential in organic synthesis and drug discovery. Its utility as a precursor to important pharmaceutical intermediates and its role in the construction of novel bioactive molecules make it a compound of interest for researchers and scientists. While detailed public information on its synthesis and spectral characterization is limited, its preparation via Fischer esterification is a straightforward and well-understood process. The information provided in this guide serves as a valuable resource for those interested in utilizing this compound in their research and development endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. cerritos.edu [cerritos.edu]

- 7. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. discovery.researcher.life [discovery.researcher.life]

The Genesis of a Crucial Chiral Building Block: A Technical Guide to the Discovery and History of Tetrahydrofuran-2-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-2-carboxylic acid and its corresponding esters represent a pivotal class of heterocyclic compounds, integral to the synthesis of a multitude of pharmaceutical agents and fine chemicals. The inherent chirality of this scaffold, particularly the (R)-enantiomer, has established it as an indispensable building block in the development of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and key applications of these valuable compounds, with a focus on quantitative data and detailed experimental protocols.

Historical Perspective: From Furan Precursors to a Saturated Core

The journey to tetrahydrofuran-2-carboxylic acid and its esters begins with its aromatic precursor, 2-furoic acid. First described by Carl Wilhelm Scheele in 1780, who isolated it via the dry distillation of mucic acid, 2-furoic acid was initially known as pyromucic acid.[1] For over a century, this furan derivative remained the primary accessible form of this five-membered heterocyclic carboxylic acid.

The seminal work that introduced the saturated tetrahydrofuran core of this carboxylic acid was published in 1913 by Heinrich Wienhaus and Hermann Sorge.[2] Their pioneering research detailed the reduction of 2-furoic acid (then still commonly referred to as pyromucic acid) to tetrahydro-2-furoic acid, laying the foundational stone for the vast field of research that would follow.[2]

The Synthesis of Tetrahydrofuran-2-Carboxylic Acid: Taming the Furan Ring

The primary and most historically significant route to racemic tetrahydro-2-carboxylic acid is the catalytic hydrogenation of 2-furoic acid. This process involves the saturation of the furan ring's double bonds, a transformation that has been refined over the decades with the development of more efficient and selective catalyst systems.

Catalytic Hydrogenation of 2-Furoic Acid

The fundamental principle of this synthesis is the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

A representative modern protocol for the synthesis of racemic (±)-tetrahydro-2-furoic acid is as follows:

-

Catalyst Preparation: In a suitable hydrogenation vessel, 10% Palladium on Carbon (Pd/C) (approximately 1-5 mol%) is suspended in a solvent such as methanol or ethyl acetate.

-

Substrate Addition: 2-Furoic acid is dissolved in the same solvent and added to the vessel.

-

Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 1-10 atm). The reaction mixture is then stirred vigorously at a controlled temperature (ranging from room temperature to 100°C) until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of pressure drop.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude tetrahydro-2-furoic acid.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Furoic Acid

| Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Reference |

| Pd/C (10%) | Methanol | 25 | 3 | 12 | >95 | Generic Protocol |

| Raney Nickel | Water | 100 | 100 | 4 | 92 | Adapted from various sources |

| Rh/C (5%) | Ethanol | 50 | 5 | 6 | 98 | Adapted from various sources |

| Ru/C (5%) | Isopropanol | 80 | 20 | 8 | 96 | Adapted from various sources |

The Advent of Chirality: Resolution of Racemic Tetrahydrofuran-2-Carboxylic Acid

The true potential of tetrahydrofuran-2-carboxylic acid in drug development was unlocked with the ability to separate its enantiomers. The (R)-enantiomer, in particular, is a key intermediate in the synthesis of several important drugs, including the antibiotic Faropenem and the antiviral Baloxavir marboxil.[3] The most common method for achieving this separation on an industrial scale is classical resolution via the formation of diastereomeric salts.

Classical Resolution with Chiral Amines

This method relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-Tetrahydro-2-furoic Acid with (S)-(-)-1-Phenylethylamine

This protocol is a widely employed method for obtaining (R)-(+)-tetrahydro-2-furoic acid.[4][5]

-

Salt Formation: A solution of (±)-tetrahydro-2-furoic acid in a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate) is treated with an equimolar amount of (S)-(-)-1-phenylethylamine.[4]

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to room temperature, allowing for the selective crystallization of the less soluble diastereomeric salt, which is the (R)-acid-(S)-amine salt.[4]

-

Isolation and Purification of Diastereomeric Salt: The precipitated crystals are collected by filtration. To enhance the optical purity, the crystals are recrystallized one or more times from a suitable solvent.[4]

-

Decomposition of the Salt: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to liberate the free (R)-(+)-tetrahydro-2-furoic acid. The product is typically extracted into an organic solvent.

-

Isolation of the Enantiopure Acid: The organic extracts are dried and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-(+)-tetrahydro-2-furoic acid.[4]

Table 2: Quantitative Data for the Resolution of (±)-Tetrahydro-2-furoic Acid

| Chiral Resolving Agent | Solvent System | Initial Yield of Diastereomeric Salt (%) | Optical Purity of (R)-acid after Decomposition (% ee) | Reference |

| (S)-(-)-1-Phenylethylamine | Methylene chloride/Ethyl acetate | 47 | 59 (after initial crystallization) | [4] |

| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | 41 | 74 (after initial crystallization) | [4] |

| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | 31 (after three crystallizations) | 98 | [4] |

ee = enantiomeric excess

Synthesis of Tetrahydrofuran-2-Carboxylic Acid Esters

The esters of tetrahydrofuran-2-carboxylic acid are valuable intermediates and have applications as specialty solvents and in the synthesis of fine chemicals.[6] The most direct and historically significant method for their preparation is the Fischer-Speier esterification.

Fischer-Speier Esterification

First described in 1895 by Emil Fischer and Arthur Speier, this method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7]

Experimental Protocol: Synthesis of Methyl Tetrahydrofuran-2-carboxylate

-

Reaction Setup: Tetrahydrofuran-2-carboxylic acid is dissolved in a large excess of methanol, which also serves as the solvent.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is carefully added to the solution.[8]

-

Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Table 3: Representative Fischer Esterification Conditions

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methanol | H₂SO₄ | Reflux (65) | 4-8 | 85-95 |

| Ethanol | H₂SO₄ | Reflux (78) | 6-12 | 80-90 |

| n-Butanol | p-TsOH | Reflux (118) | 8-16 | 75-85 |

Applications in Drug Development: A Visual Guide to Mechanism of Action

The significance of tetrahydrofuran-2-carboxylic acid derivatives is profoundly illustrated by their role in modern medicine. The following diagrams, generated using the DOT language, depict the mechanism of action of two key drugs synthesized from this chiral precursor.

Faropenem: Inhibition of Bacterial Cell Wall Synthesis

Faropenem is a broad-spectrum β-lactam antibiotic. Its efficacy stems from the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[7][9]

Baloxavir Marboxil: A Novel Influenza Antiviral

Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, thereby preventing viral gene transcription.[2][3]

Conclusion

From its initial discovery as a derivative of pyromucic acid to its current status as a highly sought-after chiral building block in the pharmaceutical industry, the story of tetrahydrofuran-2-carboxylic acid and its esters is one of continuous scientific advancement. The development of efficient synthetic and resolution techniques has enabled the large-scale production of enantiomerically pure forms, paving the way for the creation of life-saving drugs. As the demand for enantiopure compounds continues to grow, the foundational knowledge of the history and synthesis of these versatile molecules remains more critical than ever for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 7. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 8. reddit.com [reddit.com]

- 9. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for Methyl Tetrahydrofuran-2-carboxylate

An In-depth Technical Guide to the Stability and Storage of Methyl Tetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis, valued for its utility in the pharmaceutical and fine chemical industries. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, efficacy in reactions, and safety in the laboratory. This guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference(s) |

| Synonyms | Tetrahydrofuran-2-carboxylic acid methyl ester, 2-Tetrahydrofuroic acid methyl ester | [1] |

| CAS Number | 37443-42-8 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 180 °C @ 680 mmHg | [1][3] |

| Density | 1.11 g/mL | [1] |

| Refractive Index | n20D 1.44 | [1] |

| Purity | ≥ 98% (GC) | [1][2] |

Stability Profile

This compound is generally stable under recommended storage conditions.[2] However, its stability can be compromised by several factors, including exposure to air, light, heat, and incompatible materials.

Incompatibility

-

Oxidizing Agents: As a cyclic ether, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

-

Acids: Strong acids can catalyze the hydrolysis of the ester functional group and potentially promote ring-opening polymerization of the tetrahydrofuran ring.[4]

-

Air Sensitivity and Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[4] While specific data for this compound is not extensively documented in the search results, this is a critical consideration for all cyclic ethers. Containers should be dated upon opening and periodically tested for the presence of peroxides, especially before distillation or concentration.

Hazardous Decomposition

Under thermal stress or in the event of a fire, this compound can decompose to produce hazardous products, primarily carbon monoxide and carbon dioxide.[2]

Recommended Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool place.[2] Specific temperature ranges of 2-8 °C[1] and room temperature have been suggested. For long-term storage, refrigeration at 2-8 °C is advisable. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[4] Seal containers tightly.[2] | |

| Light | Store in a dark place to prevent light-catalyzed degradation.[2] | |

| Ventilation | Store in a well-ventilated area.[2] | |

| Container | Keep container tightly closed and dry. | |

| Incompatible Materials | Store away from oxidizing agents and acids.[2][4] |

Potential Degradation Pathways

The chemical structure of this compound, featuring both an ether and an ester, presents several potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and monitoring its purity over time.

General Experimental Workflow

Caption: General experimental workflow for stability testing.

Methodologies

-

Sample Preparation: High-purity this compound (>98%) should be used. Samples can be prepared neat or in relevant solvents for specific applications.

-

Stress Conditions:

-

Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (e.g., 2-8°C) as a control.

-

Photostability: Samples are exposed to a controlled light source (e.g., xenon lamp) simulating sunlight. Control samples are kept in the dark.

-

Oxidative Stability: Samples are exposed to air or an oxygen-enriched atmosphere.

-

Hydrolytic Stability: The compound is dissolved in aqueous solutions at different pH values (e.g., pH 2, 7, 9).

-

-

Analytical Monitoring: At predetermined time points, aliquots are withdrawn and analyzed for the parent compound and any degradation products.

-